3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group, a methoxy group, and a boronic ester group. The boronic ester group, in particular, makes it a valuable reagent in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 5-methoxypyridine.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the pyridine derivative is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This reaction introduces the boronic ester group into the pyridine ring.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). .
Chemical Reactions Analysis
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron-containing reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The fluoro and methoxy groups on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:
2-methoxypyridine-5-boronic acid pinacol ester: This compound has a similar boronic ester group but differs in the position of the methoxy group on the pyridine ring.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar fluoro and boronic ester substitution pattern but lacks the methoxy group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: This compound contains a boronic ester group attached to a benzamide moiety, making it structurally different from the pyridine derivative.
The uniqueness of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C12H17BFNO3 |
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Molecular Weight |
253.08 g/mol |
IUPAC Name |
3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)10-8(14)6-15-7-9(10)16-5/h6-7H,1-5H3 |
InChI Key |
PDOLDMBKYNSNOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2OC)F |
Origin of Product |
United States |
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